![molecular formula C12H9N3S B2364521 2-Phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1249756-97-5](/img/structure/B2364521.png)

2-Phenylthieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

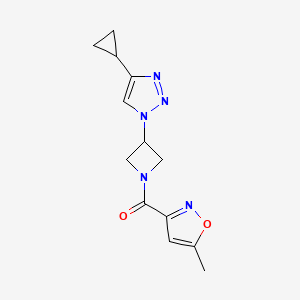

2-Phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been explored for its potential antitubercular properties . It is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are structurally similar to 2-Phenylthieno[2,3-d]pyrimidin-4-amine, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate . Another synthetic approach involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

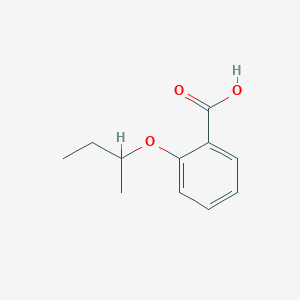

The molecular structure of 2-Phenylthieno[2,3-d]pyrimidin-4-amine is characterized by a thieno[2,3-d]pyrimidin-4-amine core with a phenyl group attached . The InChI code for this compound is 1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15) .Physical And Chemical Properties Analysis

The molecular weight of 2-Phenylthieno[2,3-d]pyrimidin-4-amine is 227.29 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

2-Phenylthieno[2,3-d]pyrimidin-4-amine derivatives have been studied for their potential as cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation and transcription, making them promising targets for cancer treatment. Derivatives of this compound have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Antimicrobial and Antifungal Properties

These compounds have also been explored for their antimicrobial and antifungal activities . Novel derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Fusarium oxysporum . Some derivatives have demonstrated moderate to good activity, indicating their potential as therapeutic agents against infectious diseases .

Enzyme Inhibition

The heterocyclic structure of 2-Phenylthieno[2,3-d]pyrimidin-4-amine allows it to inhibit a variety of enzymes, including kinases and phosphodiesterases . This inhibition capacity suggests potential therapeutic activity for a range of diseases, given the pivotal role of these enzymes in cellular signaling and metabolism .

Antitubercular Activity

Research has also been conducted on the use of 4-aminopyrrolo[2,3-d]pyrimidine derivatives as antitubercular agents . These studies are crucial, given the global health challenge posed by tuberculosis and the need for new effective treatments .

Material Science Applications

In material science, these compounds can be utilized in the development of novel materials with specific biological activities. Their structural properties may be harnessed to create materials with desired characteristics for various applications .

Chemical Engineering Processes

In chemical engineering, the synthesis and characterization of 2-Phenylthieno[2,3-d]pyrimidin-4-amine derivatives are of interest for developing new chemical processes. These processes may involve the creation of novel compounds with specific functions or the improvement of existing synthetic pathways .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar compounds inhibit a variety of enzymes such as kinases and phosphodiesterases .

Mode of Action

It is suggested that it interacts with its targets, leading to changes in their function . More research is needed to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It is known that similar compounds can remarkably inhibit the activity of fp-2 , indicating that these compounds may affect pathways involving this enzyme.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It is known that similar compounds have antiviral and antiprotozoal activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

2-phenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUWVROZMNLFDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylthieno[2,3-d]pyrimidin-4-amine | |

CAS RN |

1249756-97-5 |

Source

|

| Record name | 2-phenylthieno[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)

![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)

![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2364458.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2364459.png)